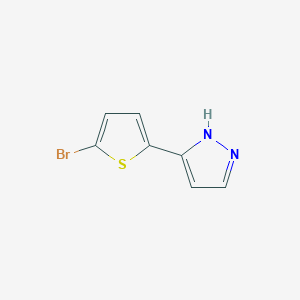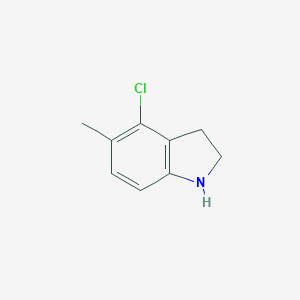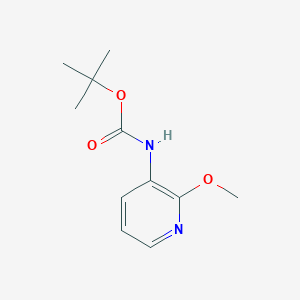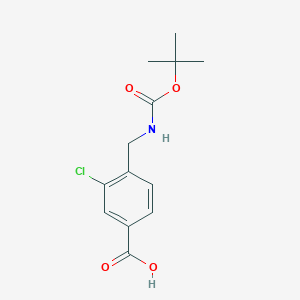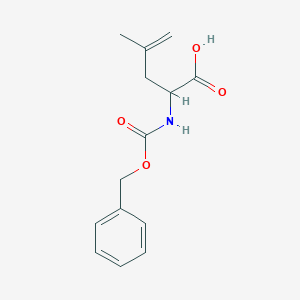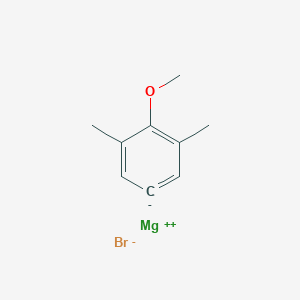
1-(Pyrrolidin-3-yl)piperidine
Overview
Description
1-(Pyrrolidin-3-yl)piperidine is a chemical compound with the molecular formula C9H18N2 . It has a molecular weight of 154.25 g/mol . The IUPAC name for this compound is 1-pyrrolidin-3-ylpiperidine .
Molecular Structure Analysis
The molecular structure of 1-(Pyrrolidin-3-yl)piperidine consists of a piperidine ring attached to a pyrrolidine ring . The InChI string representation of the molecule is InChI=1S/C9H18N2/c1-2-6-11(7-3-1)9-4-5-10-8-9/h9-10H,1-8H2 . The Canonical SMILES representation is C1CCN(CC1)C2CCNC2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(Pyrrolidin-3-yl)piperidine include a molecular weight of 154.25 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass are both 154.146998583 g/mol . The Topological Polar Surface Area is 15.3 Ų .
Scientific Research Applications
Role in Drug Design
Piperidine derivatives, including “1-(Pyrrolidin-3-yl)piperidine”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Anticancer Applications
Piperidine derivatives have been utilized in anticancer treatments . For instance, piperine treatment in A2780 cells can result in loss of Δψm leading to cell apoptosis .
Antiviral Applications
Piperidine derivatives have also been used in antiviral treatments . The specific application of “1-(Pyrrolidin-3-yl)piperidine” in this field requires further research.
Antimalarial Applications
Piperidine derivatives have shown potential in antimalarial treatments . Further research could reveal more about the specific role of “1-(Pyrrolidin-3-yl)piperidine” in this application.
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used in antimicrobial and antifungal treatments . The specific role of “1-(Pyrrolidin-3-yl)piperidine” in these applications is an area of ongoing research.
Antihypertension, Analgesic, and Anti-inflammatory Applications
Piperidine derivatives have been used in treatments for hypertension, as well as for their analgesic and anti-inflammatory properties . The specific application of “1-(Pyrrolidin-3-yl)piperidine” in these fields is a topic of ongoing study.
Anti-Alzheimer Applications
Piperidine derivatives, including those with piperidine groups, have shown potential in the treatment of Alzheimer’s disease . Further research is needed to understand the specific role of “1-(Pyrrolidin-3-yl)piperidine” in this application.
Antipsychotic and Anticoagulant Applications
Piperidine derivatives have been used in antipsychotic and anticoagulant treatments . The specific role of “1-(Pyrrolidin-3-yl)piperidine” in these applications is an area of ongoing research.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been reported to show selectivity towards various biological targets . For instance, some pyrrolidine derivatives have shown nanomolar activity against CK1γ and CK1ε . Another study reported that 1-Benzylpyrrolidine-3-amine derivatives with piperidine groups expressed both antiaggregatory and antioxidant effects .
Mode of Action
The pyrrolidine ring’s stereogenicity of carbons can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins . This suggests that the compound’s interaction with its targets and any resulting changes could be influenced by the spatial orientation of substituents.
Biochemical Pathways
Pyrrolidine derivatives have been associated with various biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . This suggests that the compound could potentially affect multiple biochemical pathways and their downstream effects.
Pharmacokinetics
Modifications have been made to the structure of pyrrolidine derivatives to optimize their pharmacokinetic profile . This suggests that the compound’s ADME properties could be influenced by structural modifications.
Result of Action
Pyrrolidine derivatives have shown various biological activities, suggesting that the compound could potentially have diverse molecular and cellular effects .
Action Environment
The synthesis of pyrrolidine derivatives has been reported to be influenced by reaction conditions , suggesting that environmental factors could potentially influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
1-pyrrolidin-3-ylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-6-11(7-3-1)9-4-5-10-8-9/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZQCTWJDFNRMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629760 | |
| Record name | 1-(Pyrrolidin-3-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrrolidin-3-yl)piperidine | |
CAS RN |
184970-32-9, 591781-02-1 | |
| Record name | 1-(Pyrrolidin-3-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Pyrrolidinyl)piperidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 591781-02-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

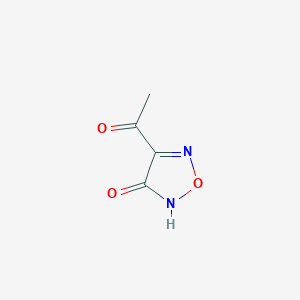
![2-(2-{[(4-Chlorophenyl)thio]methyl}phenoxy)ethanohydrazide](/img/structure/B60777.png)
